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molecular formula C10H10F2O4 B3029411 Methyl 2,6-difluoro-3,5-dimethoxybenzoate CAS No. 651734-55-3

Methyl 2,6-difluoro-3,5-dimethoxybenzoate

Cat. No. B3029411
M. Wt: 232.18
InChI Key: ODTXQKMLYIPFJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07196090B2

Procedure details

A suspension of 115 g (0.49 mol) of 2,6-difluoro-3,5-dimethoxy benzoic acid methyl ester and 42.9 g (1.07 mol) of solid sodium hydroxide in 1.4 L of anhydrous ethanol was refluxed for 24 hours. The ethanol was concentrated in vacuo and the solid residue was dissolved in water and extracted two times with ethyl ether. The aqueous layer was acidified with concentrated hydrochloric acid and a white precipitate was filtered, washed with cold water and dried in vacuo to give 87.9 g (81%) of the title compound. MS (APCI) (m+1)/z 219.1.
Quantity
115 g
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
42.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.4 L
Type
solvent
Reaction Step One
Yield
81%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:16])[C:4]1[C:9]([F:10])=[C:8]([O:11][CH3:12])[CH:7]=[C:6]([O:13][CH3:14])[C:5]=1[F:15].[OH-].[Na+]>C(O)C>[F:10][C:9]1[C:8]([O:11][CH3:12])=[CH:7][C:6]([O:13][CH3:14])=[C:5]([F:15])[C:4]=1[C:3]([OH:16])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
115 g
Type
reactant
Smiles
COC(C1=C(C(=CC(=C1F)OC)OC)F)=O
Name
solid
Quantity
42.9 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.4 L
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 24 hours
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
The ethanol was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the solid residue was dissolved in water
EXTRACTION
Type
EXTRACTION
Details
extracted two times with ethyl ether
FILTRATION
Type
FILTRATION
Details
a white precipitate was filtered
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)O)C(=C(C=C1OC)OC)F
Measurements
Type Value Analysis
AMOUNT: MASS 87.9 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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